molecular formula C23H26N6O B2738935 2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol CAS No. 955304-83-3

2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol

Cat. No. B2738935
CAS RN: 955304-83-3
M. Wt: 402.502
InChI Key: BIPFZJOEITWASS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It’s a part of a new set of small molecules that have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t provided, similar compounds have shown to inhibit CDK2, a target for cancer treatment . They exert significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cell lines .

Future Directions

The future directions for this compound could involve further investigations into its anticancer activity against various cancer cell lines . Additionally, modifications to its molecular structure could be explored to enhance its biological activity and reduce potential side effects .

properties

IUPAC Name

2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-4-28(12-13-30)23-26-21(25-18-11-10-16(2)17(3)14-18)20-15-24-29(22(20)27-23)19-8-6-5-7-9-19/h5-11,14-15,30H,4,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPFZJOEITWASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol

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